molecular formula C19H17NO4 B5551444 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate

2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate

Cat. No.: B5551444
M. Wt: 323.3 g/mol
InChI Key: WATSLEALHJWBAC-UHFFFAOYSA-N
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Description

2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate is a useful research compound. Its molecular formula is C19H17NO4 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.11575802 g/mol and the complexity rating of the compound is 470. The solubility of this chemical has been described as >48.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)ethyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-2-17(21)24-12-11-20-18(22)15-9-5-3-7-13(15)14-8-4-6-10-16(14)19(20)23/h3-10H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATSLEALHJWBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCCN1C(=O)C2=CC=CC=C2C3=CC=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780708
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 2-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)ethyl propionate is a member of the dibenzoazepine family, notable for its complex structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C19H17N1O4\text{C}_{19}\text{H}_{17}\text{N}_{1}\text{O}_{4}

This structure features a dibenzoazepine core, which is known for various pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the dibenzoazepine core : Utilizing cyclization reactions.
  • Functionalization : Introducing the ethyl propionate group through esterification reactions.

Synthetic Route Overview

StepReaction TypeKey Reagents
1CyclizationAromatic compounds
2EsterificationEthyl propionate, acid catalyst

Antimicrobial Properties

Research indicates that derivatives of dibenzoazepines exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains and fungi. The specific compound under study has been evaluated for its potential to inhibit bacterial growth effectively.

Anticancer Activity

Studies have suggested that dibenzoazepine derivatives may possess anticancer properties. The mechanism often involves the modulation of cell signaling pathways that lead to apoptosis in cancer cells. In vitro studies have demonstrated that the compound can induce cell death in specific cancer cell lines.

The biological activity of this compound is believed to involve:

  • Binding to Enzymatic Targets : The compound may inhibit enzymes critical for cellular proliferation.
  • Modulation of Signaling Pathways : It can affect pathways related to apoptosis and cell cycle regulation.

Study 1: Antimicrobial Efficacy

In a study published by Moneam et al. (2004), various dibenzoazepine derivatives were screened for antimicrobial activity. The results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Properties

A study conducted by Duval et al. (2005) explored the anticancer potential of dibenzoazepine derivatives. The findings revealed that certain derivatives could induce apoptosis in human cancer cell lines through caspase activation pathways.

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